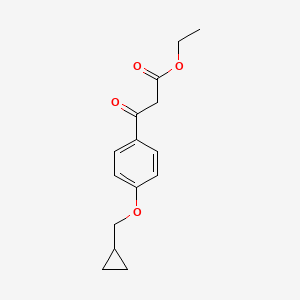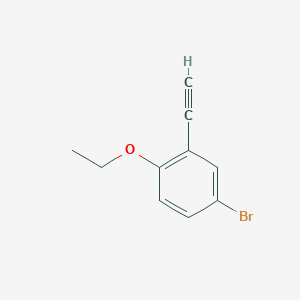![molecular formula C23H36N2O3 B13720494 (4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). The compound has a molecular weight of 388.54 and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride 2-(2-Methylpropanol)amide typically involves the reaction of Finasteride with 2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Finasteride 2-(2-Methylpropanol)amide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Finasteride 2-(2-Methylpropanol)amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material for analytical methods.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to androgen levels.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone (DHT). This reduction in DHT levels can have various physiological effects, particularly in tissues sensitive to androgen levels .
Comparison with Similar Compounds
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor, but with a broader range of enzyme inhibition.
Epristeride: Similar in function but differs in its chemical structure and specific enzyme targets.
Alfatradiol: Used primarily in dermatological applications for its effects on hair growth.
Uniqueness
Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. This specificity makes it particularly useful in research settings where precise enzyme inhibition is required .
Properties
Molecular Formula |
C23H36N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1S,3bS,9aR,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15?,16?,17+,18?,22-,23+/m0/s1 |
InChI Key |
MFUJYZCMHDCXGQ-UDOHWUOLSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC(C)(C)CO)CCC4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




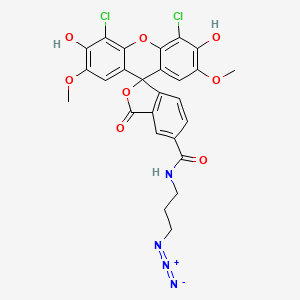

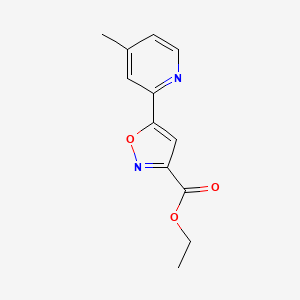
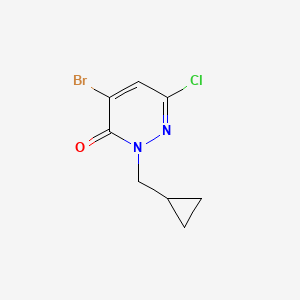
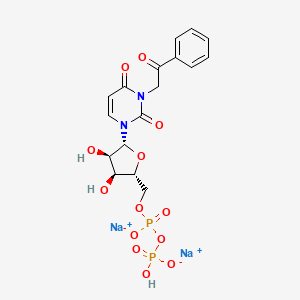
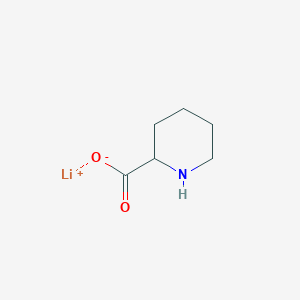
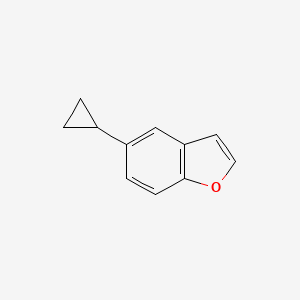

![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
